![molecular formula C15H12Cl2N2OS B5786489 N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5786489.png)
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-methylbenzamide, commonly known as DCMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCMF belongs to the class of carbonic anhydrase inhibitors, which have been widely studied for their role in treating various diseases, including glaucoma, epilepsy, and cancer. In
科学的研究の応用
DCMF has been extensively studied for its potential therapeutic applications. One of the most promising applications of DCMF is in the treatment of glaucoma. Glaucoma is a leading cause of blindness worldwide, and it is caused by increased intraocular pressure (IOP). DCMF has been shown to effectively reduce IOP in animal models, making it a potential candidate for the development of new glaucoma treatments.
DCMF has also been studied for its potential anti-cancer properties. Carbonic anhydrase IX (CA IX) is a protein that is overexpressed in many types of cancer, including breast, lung, and kidney cancer. DCMF has been shown to inhibit CA IX activity, leading to decreased cancer cell proliferation and increased sensitivity to chemotherapy.
作用機序
DCMF works by inhibiting the activity of carbonic anhydrase, an enzyme that plays a critical role in many physiological processes, including acid-base balance and fluid secretion. By inhibiting carbonic anhydrase, DCMF reduces the production of aqueous humor in the eye, leading to decreased IOP. In cancer cells, DCMF inhibits the activity of CA IX, leading to decreased cancer cell proliferation and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects
DCMF has been shown to have a number of biochemical and physiological effects. In addition to its effects on IOP and cancer cell proliferation, DCMF has also been shown to inhibit the growth of bacteria and fungi. DCMF has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using DCMF in lab experiments is its specificity for carbonic anhydrase. Unlike other carbonic anhydrase inhibitors, DCMF specifically targets CA IX, making it a potentially more effective treatment for cancer. However, one of the limitations of using DCMF in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are a number of potential future directions for research on DCMF. One area of research could focus on developing new methods for synthesizing DCMF with higher yields and greater purity. Another area of research could focus on developing new formulations of DCMF that are more soluble in water, making it easier to administer in vivo. Additionally, further research is needed to fully understand the mechanisms of action of DCMF and its potential therapeutic applications in other diseases, such as epilepsy and cystic fibrosis.
合成法
DCMF can be synthesized by reacting 2,4-dichloroaniline with thiophosgene, followed by reaction with 3-methylbenzoyl chloride. The resulting compound is then purified by recrystallization. The yield of DCMF obtained from this method is typically between 60-70%.
特性
IUPAC Name |
N-[(2,4-dichlorophenyl)carbamothioyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c1-9-3-2-4-10(7-9)14(20)19-15(21)18-13-6-5-11(16)8-12(13)17/h2-8H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSABRXIGDQOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dichlorophenyl)carbamothioyl]-3-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxyphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5786413.png)
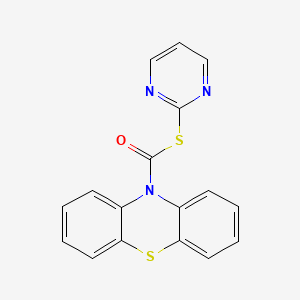
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5786429.png)
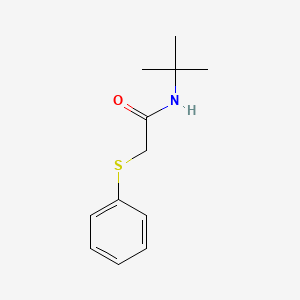
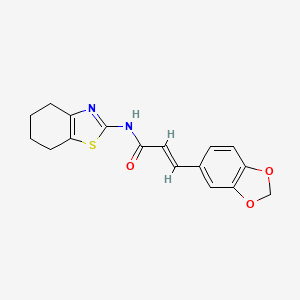

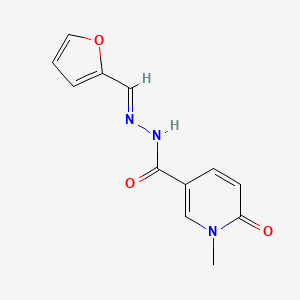
![8,9-dimethyl-2-(phenoxymethyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5786469.png)
![dimethyl 2,2'-[(3-chloro-4-methyl-2-oxo-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5786476.png)
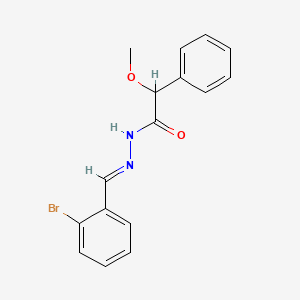
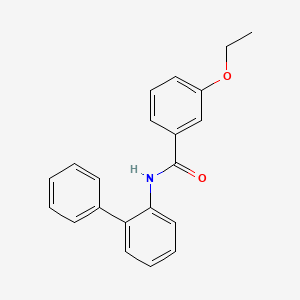
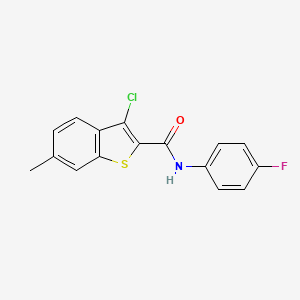

![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5786517.png)